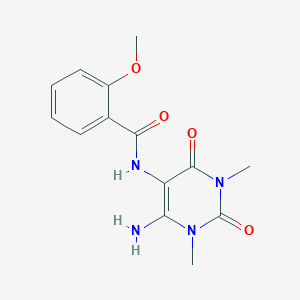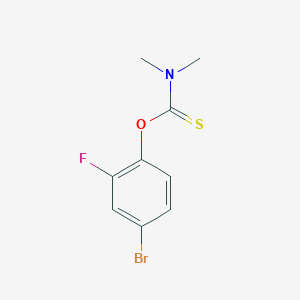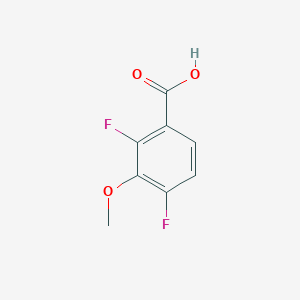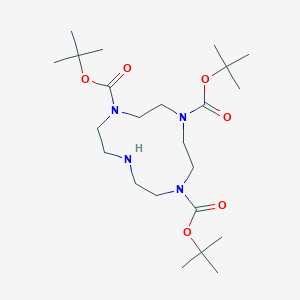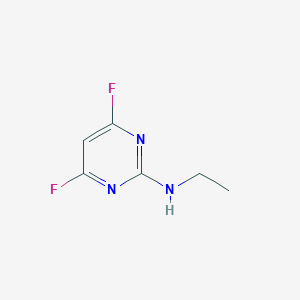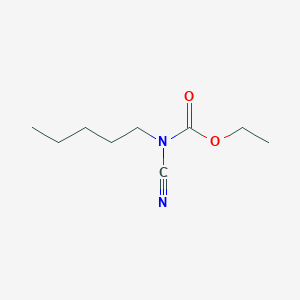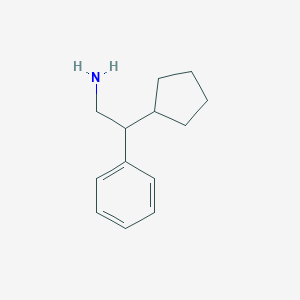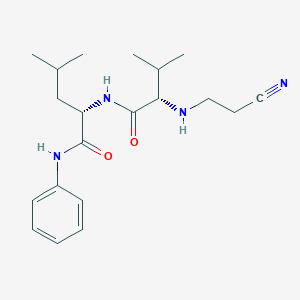
N-2-Cyanoethyl-val-leu-anilide
Overview
Description
Synthesis Analysis
Synthetic approaches to compounds like N-2-Cyanoethyl-val-leu-anilide involve palladium-catalyzed reactions, such as the ortho-C-H amidation of anilides by N-nosyloxycarbamates, which exhibit excellent regioselectivity and functional group tolerance (Ka-Ho Ng et al., 2010). Another method involves the DBU-mediated annulation of donor–acceptor cyclopropanes with cyanoacrylates for synthesizing fully substituted anilines (Jiamin Liu et al., 2017).
Molecular Structure Analysis
The molecular conformation of related peptide compounds has been extensively studied, providing insights into the structural aspects of this compound analogs. For instance, the synthesis and crystal structure analysis of peptides have shown specific conformational features, such as beta-turns and intramolecular hydrogen bonding, that are crucial for understanding the molecular structure (P. Narula et al., 1990).
Chemical Reactions and Properties
This compound and its analogs undergo various chemical reactions that are significant in synthetic chemistry. For example, the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines allows the quick assembly of indole rings from anilines and ketones (Ye Wei et al., 2012). These reactions highlight the compound's reactivity and its potential in synthesizing complex organic molecules.
Physical Properties Analysis
The physical properties of compounds like this compound can be inferred from studies on similar molecules. For instance, the analysis of the hydration and association of peptides in different crystalline polymorphs provides valuable information on the solvation effects and molecular packing, which are essential for understanding the physical properties of such compounds (Görbitz & Torgersen, 1999).
Chemical Properties Analysis
The chemical properties of this compound can be explored through the study of resonance destabilization in N-acylanilines (anilides), which reveals the effects of electronic activation on the amide N-C(O) bonds. This knowledge is crucial for designing amide cross-coupling reactions and understanding the conformational preferences of anilides (R. Szostak et al., 2017).
Scientific Research Applications
NMR Techniques for Protein Analysis : A study by Tugarinov and Kay (2003) developed new NMR experiments for assigning methyl chemical shifts in high molecular weight proteins, using isotopic labeling of Leu and Val methyl groups. This research enhances the understanding of protein structures and functions (Tugarinov & Kay, 2003).
Inhibitors for Enzyme Analysis : Research by Mattos et al. (1995) involved the structural analysis of porcine pancreatic elastase using trifluoroacetyl-dipeptide-anilide inhibitors, providing insights into enzyme specificity and function (Mattos et al., 1995).
Chromogenic Substrates for Enzyme Studies : Okada et al. (1982) synthesized various peptide anilides, including P1 Val compound, as chromogenic substrates for enzyme studies, contributing to our understanding of enzyme activity and specificity (Okada et al., 1982).
Protein Folding and Stability : A study by Zhu et al. (1993) investigated the effects of Val and Ile on the formation and stability of two-stranded α-helical coiled coils/leucine zippers. This research contributes to the understanding of protein folding and stability (Zhu et al., 1993).
Biomarkers for Toxic Electrophiles : Belov et al. (2005) developed an efficient synthesis of valylleucyl anilide for the quantitative evaluation of human exposure to toxic electrophiles. This has applications in monitoring and assessing environmental and occupational health risks (Belov et al., 2005).
Prediction of Antigenic Determinants : Kolaskar and Tongaonkar (1990) developed a method to predict antigenic determinants on proteins, highlighting the role of hydrophobic residues like Val in antigenicity (Kolaskar & Tongaonkar, 1990).
Genetic Studies in Brain Infarction : Elbaz et al. (2000) explored the relationship between the Val34Leu polymorphism in the factor XIII gene and brain infarction, contributing to genetic research in cerebrovascular diseases (Elbaz et al., 2000).
Amino Acid N-Carboxyanhydrides in Polypeptide Synthesis : Kricheldorf et al. (1986) studied the copolymerization of leucine and valine N-carboxyanhydrides, which is important in synthesizing polypeptides with specific secondary structures (Kricheldorf et al., 1986).
Renin Inhibitors for Therapeutic Applications : Johnson (1980) synthesized N-(alpha-Hydroxyalkanoyl) derivatives of Leu-Val-Phe-OCH3 as inhibitors of renin, a key enzyme in blood pressure regulation, offering potential therapeutic applications (Johnson, 1980).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-(2-cyanoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-14(2)13-17(19(25)23-16-9-6-5-7-10-16)24-20(26)18(15(3)4)22-12-8-11-21/h5-7,9-10,14-15,17-18,22H,8,12-13H2,1-4H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUMGRSOHBPMB-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231990 | |
| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194351-52-5 | |
| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




